molecular formula C21H16N2O2S3 B7719337 (5E)-5-[(6-ethoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(6-ethoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B7719337
M. Wt: 424.6 g/mol
InChI Key: RCEHIUCVDQBGOH-LDADJPATSA-N
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Description

(5E)-5-[(6-ethoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a quinoline ring, a thiazolidinone ring, and various functional groups such as ethoxy and phenylsulfanyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(6-ethoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxy-2-phenylsulfanylquinoline-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization with chloroacetic acid to yield the final thiazolidinone product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(6-ethoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(5E)-5-[(6-ethoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(6-ethoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.

    Quinolines: Compounds with quinoline rings and various functional groups.

    Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring structures.

Uniqueness

(5E)-5-[(6-ethoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a quinoline ring, a thiazolidinone ring, and specific functional groups like ethoxy and phenylsulfanyl

Properties

IUPAC Name

(5E)-5-[(6-ethoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S3/c1-2-25-15-8-9-17-13(11-15)10-14(12-18-19(24)23-21(26)28-18)20(22-17)27-16-6-4-3-5-7-16/h3-12H,2H2,1H3,(H,23,24,26)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEHIUCVDQBGOH-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)C=C4C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)/C=C/4\C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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